N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
Overview
Description
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenylsulfonyl group, and a pyridin-3-ylmethyl group attached to a glycinamide backbone. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide typically involves multi-step organic reactions. The starting materials include 4-chlorophenylamine, 4-methoxybenzenesulfonyl chloride, and pyridine-3-carboxaldehyde. The synthesis process can be summarized as follows:
Formation of the Sulfonamide Intermediate: 4-chlorophenylamine reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Formation of the Schiff Base: The sulfonamide intermediate is then reacted with pyridine-3-carboxaldehyde to form a Schiff base.
Reduction and Amidation: The Schiff base is reduced using a reducing agent such as sodium borohydride, followed by amidation with glycine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Medicine: It has potential as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-chlorophenyl)-N~2~-(4-methoxyphenyl)glycinamide: Lacks the sulfonyl group, which may affect its chemical properties and biological activity.
N~2~-(4-methoxyphenyl)-N~2~-(pyridin-3-ylmethyl)glycinamide: Lacks the chlorophenyl group, which may affect its reactivity and specificity.
N~2~-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)glycinamide: Lacks the methoxyphenylsulfonyl group, which may affect its solubility and stability.
Uniqueness
The presence of the chlorophenyl, methoxyphenylsulfonyl, and pyridin-3-ylmethyl groups in N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide imparts unique chemical and physical properties to the compound. These properties may enhance its reactivity, specificity, and stability, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-29-19-8-10-20(11-9-19)30(27,28)25(18-6-4-17(22)5-7-18)15-21(26)24-14-16-3-2-12-23-13-16/h2-13H,14-15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBOVIRLAAGJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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